
N-(4-氯苯基)-6-甲基嘧啶-4-胺
描述
(4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine is an organic compound that features a chloro-substituted phenyl group and a methyl-substituted pyrimidinyl group connected via an amine linkage
科学研究应用
(4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 6-methyl-4-chloropyrimidine.
Nucleophilic Substitution Reaction: The 4-chloroaniline undergoes a nucleophilic substitution reaction with 6-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the nucleophilic attack and the subsequent formation of the amine linkage.
Industrial Production Methods: In an industrial setting, the production of (4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 6-methyl-4-pyrimidinecarboxylic acid.
Reduction: Formation of 4-chloro-phenyl-(6-methyl-pyrimidin-4-yl)-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit kinases involved in cancer cell growth.
相似化合物的比较
4-Chlorophenol: Shares the chloro-substituted phenyl group but lacks the pyrimidinyl moiety.
6-Methyl-4-chloropyrimidine: Contains the pyrimidinyl group but lacks the phenylamine linkage.
Uniqueness: (4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity compared to its individual components or other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of (4-Chloro-phenyl)-(6-methyl-pyrimidin-4-yl)-amine, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
N-(4-chlorophenyl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-6-11(14-7-13-8)15-10-4-2-9(12)3-5-10/h2-7H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOQYNNHIFZMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]carbamate](/img/structure/B4660917.png)
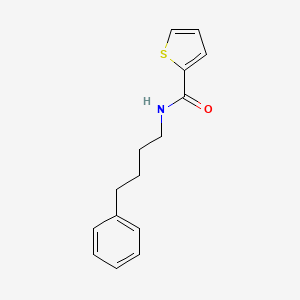
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4660942.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzamide](/img/structure/B4660944.png)
![2-mercapto-N,N,5-trimethyl-3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4660952.png)
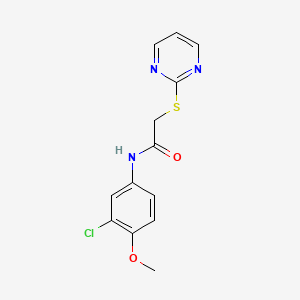
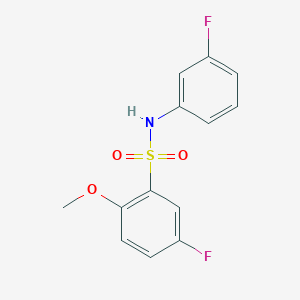
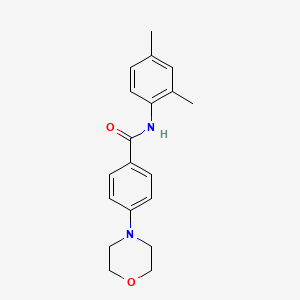
![2-[[4-ethyl-5-[3-(4-methoxyphenyl)propyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4660977.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4660985.png)
![2-(4-bromophenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide](/img/structure/B4660994.png)
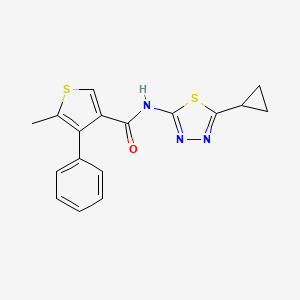
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4661015.png)
![4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4661016.png)
